REACTION_CXSMILES
|
[H-].[Li+].[Al+3].[H-].[H-].[H-].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH2:16][N:17]=[N+]=[N-])=[CH:12][CH:11]=1)=[O:9].S([O-])([O-])(=O)=O.[Na+].[Na+].[O:27]1CC[CH2:29][CH2:28]1>>[OH:9][CH:8]([C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH:17][C:28](=[O:27])[CH3:29])=[CH:12][CH:11]=1)[CH3:7] |f:0.1.2.3.4.5,7.8.9|
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Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[Al+3].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
8.18 g
|
Type
|
reactant
|
Smiles
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CC(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 30° C. for 2 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 1 hr
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
The insoluble matter was filtered off
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
DISSOLUTION
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Details
|
The obtained residue was dissolved in ethyl acetate (100 ml)
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Type
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ADDITION
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Details
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Thereto was added dropwise acetic anhydride (4.8 ml) with vigorous agitation at 10-15° C. over 10 min
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Duration
|
10 min
|
Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (
|
Type
|
WASH
|
Details
|
elution solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1=CC=C(C=C1)CNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |